18-Hydroxyprogesterone

Mineralocorticoid In vivo pharmacology Adrenalectomy

18-Hydroxyprogesterone (18-OH-P) is a C18-hydroxylated derivative of progesterone, occupying a niche role as a minor byproduct of aldosterone synthase (CYP11B2)-catalyzed oxidation of progesterone and as a hypothetical intermediate in an alternative aldosterone biosynthetic pathway. Unlike the abundant endogenous hormone progesterone or clinically established 17α-hydroxyprogesterone, 18-OH-P is not a primary ligand for classical steroid receptors but has been studied for its weak mineralocorticoid properties and function as a biomarker in congenital adrenal hyperplasia due to 21-hydroxylase deficiency.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
CAS No. 596-69-0
Cat. No. B1206266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Hydroxyprogesterone
CAS596-69-0
Synonyms18-hydroxyprogesterone
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CO
InChIInChI=1S/C21H30O3/c1-13(23)17-5-6-19-16-4-3-14-11-15(24)7-9-20(14,2)18(16)8-10-21(17,19)12-22/h11,16-19,22H,3-10,12H2,1-2H3/t16-,17-,18+,19+,20+,21+/m1/s1
InChIKeyQFNCSEWPJSDMED-OFELHODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





18-Hydroxyprogesterone (CAS 596-69-0) for Research Procurement: A Baseline Overview of a Specialized Steroid Probe


18-Hydroxyprogesterone (18-OH-P) is a C18-hydroxylated derivative of progesterone, occupying a niche role as a minor byproduct of aldosterone synthase (CYP11B2)-catalyzed oxidation of progesterone and as a hypothetical intermediate in an alternative aldosterone biosynthetic pathway [1]. Unlike the abundant endogenous hormone progesterone or clinically established 17α-hydroxyprogesterone, 18-OH-P is not a primary ligand for classical steroid receptors but has been studied for its weak mineralocorticoid properties and function as a biomarker in congenital adrenal hyperplasia due to 21-hydroxylase deficiency [2][3]. Its procurement is driven by targeted research in adrenal steroidogenesis, analytical method development, and hypertension models, where structural analogs (e.g., 18-hydroxydeoxycorticosterone) cannot automatically substitute due to distinct receptor affinities, metabolic fates, and pathway contexts.

Why 18-Hydroxyprogesterone Cannot Be Replaced by Other Hydroxylated Progesterones or Mineralocorticoid Precursors


The simple interchange of 18-hydroxyprogesterone with structurally proximate steroids like 17α-hydroxyprogesterone, 18-hydroxydeoxycorticosterone (18-OH-DOC), or 21-deoxyaldosterone is scientifically invalid across multiple experimental dimensions. In vivo mineralocorticoid assays show that 18-OH-progesterone is completely ineffective as a mineralocorticoid, while 18-OH-DOC and 18-OH-DCA retain measurable potency (4-8% of deoxycorticosterone acetate) [1]. At the membrane aldosterone receptor, 18-OH-progesterone is inactive as a ligand, whereas deoxycorticosterone acetate binds with a Kd of 100 nM [2]. In biosynthetic studies, the conversion yield to aldosterone differs by an order of magnitude between 18-OH-progesterone (0.2-1%) and 21-deoxyaldosterone (1-5%) [3]. Substituting one for another without accounting for these documented functional divergences will lead to erroneous conclusions in functional assays, biosynthetic pathway modeling, and diagnostic biomarker validation.

Quantitative Differentiation Guide: 18-Hydroxyprogesterone Versus Key Analogs for Research and Procurement Decisions


In Vivo Mineralocorticoid Activity: 18-Hydroxyprogesterone is Inactive, in Contrast to 18-OH-DCA and 18-OH-DOC

In adrenalectomized rats, 18-OH-Progesterone (20-hydroxy-18,20-epoxy-4-pregnen-3-one) was found to be completely ineffective as a mineralocorticoid, displaying no significant Na+ retention, K+ loss, or reduction of the urinary Na/K ratio. In the same assay system, the structurally related 18-OH-DCA (20,21-dihydroxy-18,20-epoxy-4-pregnen-3-one-21-acetate) exhibited relative potencies of 4%, 8%, and 5% of deoxycorticosterone acetate (DCA) for Na+ retention, K+ loss, and Na/K ratio reduction, respectively [1]. This head-to-head comparison provides a clear functional distinction: 18-OH-progesterone is devoid of mineralocorticoid activity at doses where its 21-hydroxylated analog is measurably active.

Mineralocorticoid In vivo pharmacology Adrenalectomy Electrolyte balance

Membrane Aldosterone Receptor Binding: 18-Hydroxyprogesterone is Inert, Unlike Deoxycorticosterone Acetate

In a study of rapid nongenomic aldosterone effects on human mononuclear leukocytes (HML), 18-hydroxyprogesterone was tested alongside several steroids for binding to plasma membrane aldosterone receptors. It was completely inactive as a ligand, while aldosterone itself exhibited a very high affinity with an apparent Kd of 0.1 nM. Deoxycorticosterone acetate (DOCA), another mineralocorticoid precursor, showed intermediate activity with an apparent Kd of 100 nM [1]. This represents a >1,000-fold difference in receptor engagement between 18-OH-progesterone and aldosterone, and a categorical difference from DOCA.

Membrane receptor Aldosterone Non-genomic signaling Binding affinity

Biosynthetic Conversion Efficiency: 18-Hydroxyprogesterone Yields Aldosterone at Lower Rates Than 21-Deoxyaldosterone

In vitro incubation with bovine adrenal tissue demonstrated that both 18-hydroxyprogesterone and 21-deoxyaldosterone can serve as precursors for aldosterone via an alternative biosynthetic pathway. However, the conversion yield for 18-hydroxyprogesterone was only 0.2-1%, significantly lower than the 1-5% yield observed for 21-deoxyaldosterone [1]. This quantitative difference underscores the relative inefficiency of 18-OH-progesterone as a direct aldosterone precursor.

Steroidogenesis Aldosterone biosynthesis In vitro metabolism Precursor conversion

CYP11B2 Product Selectivity: 18-Hydroxyprogesterone is a Minor Byproduct, Not the Primary 11β-Hydroxylation Product

Purified recombinant human CYP11B2 (aldosterone synthase) oxidizes progesterone to multiple products. The major product is 11β-hydroxyprogesterone, formed via 11β-hydroxylation. 18-Hydroxyprogesterone is produced as a minor secondary product, along with a dihydroxyprogesterone species [1]. This regioselectivity is in contrast to CYP11B2's action on its canonical substrate 11-deoxycorticosterone, where 18-hydroxylation is a committed step toward aldosterone. The steady-state kinetic parameters for progesterone 11β-hydroxylation were similar to those for 11-deoxycorticosterone, but 18-hydroxylation of progesterone is comparatively disfavored.

Cytochrome P450 CYP11B2 Enzyme kinetics Regioselectivity

Diagnostic Specificity in 21-Hydroxylase Deficiency: 18-Hydroxyprogesterone is a Distinctive Alternative Pathway Biomarker

In patients with 21-hydroxylase deficiency, the alternative aldosterone biosynthetic pathway is activated, leading to elevated excretion of steroids lacking the 21-hydroxy group. 18-Hydroxyprogesterone, 21-deoxyaldosterone, and substance Kelly M1 are all elevated in such patients [1]. However, 18-hydroxyprogesterone is structurally distinct from the classical 17α-hydroxyprogesterone that accumulates due to the 21-hydroxylase block. Unlike 17α-hydroxyprogesterone, which is a direct substrate of the deficient enzyme, 18-hydroxyprogesterone reflects a shunt pathway not directly dependent on 21-hydroxylase activity, providing orthogonal diagnostic information.

Congenital adrenal hyperplasia 21-hydroxylase deficiency Biomarker Alternative pathway

Prioritized Research and Industrial Application Scenarios for 18-Hydroxyprogesterone Based on Quantitative Differential Evidence


In Vivo Mineralocorticoid Deficiency Models: Using 18-OH-Progesterone as a True Negative Control

For laboratories studying mineralocorticoid excess syndromes (e.g., primary aldosteronism, apparent mineralocorticoid excess), 18-OH-progesterone provides an unequivocal negative control for in vivo electrolyte balance assays. The evidence from Kagawa & Pappo (1962) demonstrates complete absence of mineralocorticoid activity in adrenalectomized rats, unlike its analog 18-OH-DCA which retains 4-8% relative potency [1]. This purity of negative phenotype makes 18-OH-progesterone the preferred compound for establishing assay baselines, dose-response curve floor values, and for ruling out contribution of 18-hydroxylated steroid contaminants in mineralocorticoid preparations.

Membrane Mineralocorticoid Receptor Signaling Studies: Isolating Non-Genomic Aldosterone Pathways

Researchers investigating rapid, nongenomic aldosterone effects on electrolyte transport or cell volume regulation should select 18-hydroxyprogesterone as a ligand-inert structural analog. Wehling et al. (1992) showed it is completely inactive at the membrane aldosterone receptor (Kd for aldosterone = 0.1 nM; DOCA Kd = 100 nM; 18-OH-progesterone = inactive) [2]. This allows investigators to discriminate between membrane-mediated and classical nuclear receptor-mediated signaling events without the confounding partial agonist activity exhibited by DOCA or progesterone.

Steroid Profiling Method Development: Validating LC-MS/MS Assays for Alternative Pathway Metabolites

For clinical chemistry and bioanalytical laboratories developing comprehensive steroid panels, 18-hydroxyprogesterone is an essential reference standard for the alternative aldosterone pathway. Its elevation in 21-hydroxylase deficiency alongside 21-deoxyaldosterone and substance Kelly M1 [3] necessitates its inclusion in multi-analyte LC-MS/MS methods to prevent isobaric interference with 17α-hydroxyprogesterone and other C21 steroids. Authentic reference material is required for retention time identification, MS/MS transition optimization, and matrix-matched calibration.

CYP11B2 Enzymology: Characterizing Substrate Specificity and Regioselectivity of Aldosterone Synthase

Enzymologists studying the catalytic mechanism and substrate promiscuity of human CYP11B2 require purified 18-hydroxyprogesterone as an authentic product standard. Glass et al. (2021) demonstrated that 18-hydroxyprogesterone is a minor product of progesterone oxidation by CYP11B2, distinct from the major product 11β-hydroxyprogesterone [4]. The availability of this standard enables accurate kinetic characterization, product inhibition studies, and comparison of regioselectivity across different steroid substrates (progesterone vs. 11-deoxycorticosterone vs. androstenedione). Without it, misassignment of chromatographic peaks and inaccurate kinetic constants would compromise enzyme mechanism studies.

Quote Request

Request a Quote for 18-Hydroxyprogesterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.